Quinolin-8-ol sulfate, also known as 8-hydroxyquinoline sulfate, is a chemical compound derived from quinoline. It is classified as a heterocyclic phenol and is recognized for its antiseptic, disinfectant, and pesticide properties. The compound has significant applications in various scientific fields, including agriculture and pharmaceuticals. Its molecular formula is , with a molecular weight of approximately 243.23 g/mol .
Quinolin-8-ol sulfate is synthesized from 8-hydroxyquinoline, which can be produced through several methods including the Skraup synthesis method and other chemical reactions involving ortho-aminophenol and sulfuric acid . The compound is classified under the category of complexing agents due to its ability to chelate metal ions, making it useful in various analytical applications.
The synthesis of Quinolin-8-ol sulfate can be achieved through multiple methods:
The Skraup synthesis typically requires careful temperature control (not exceeding 140 °C) during the addition of reactants to ensure high yields and minimize by-products. The reaction conditions must also be optimized based on the specific reagents used.
The molecular structure of Quinolin-8-ol sulfate features a quinoline ring system substituted with a hydroxyl group at the eighth position and a sulfate group. Its structural representation can be described using various notations:
OS(O)(=O)=O.OC1=C2N=CC=CC2=CC=C1
MRUMAIRJPMUAPZ-UHFFFAOYSA-N
The compound exhibits a planar structure typical of aromatic compounds, allowing for effective π-stacking interactions with other molecules .
Quinolin-8-ol sulfate participates in various chemical reactions due to its functional groups:
The reactivity profile indicates that Quinolin-8-ol sulfate does not act as an oxidizing agent but may catalyze organic reactions under specific conditions.
The mechanism of action for Quinolin-8-ol sulfate primarily involves its ability to chelate metal ions and inhibit microbial growth:
These properties contribute to its functionality as a complexing agent and its stability under various conditions .
Quinolin-8-ol sulfate has diverse applications across various fields:
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2